molecular formula C22H28N4 B4797464 5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4797464
M. Wt: 348.5 g/mol
InChI Key: FRSHJFBGVUYPMW-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a tert-butyl group, a methylpiperidinyl group, and a phenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Pyrazolo[1,5-a]pyrimidines have demonstrated potential as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis (M.tb) .

Preparation Methods
The synthesis of 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions.

  • Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
  • Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.
  • Attachment of the methylpiperazinyl group: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
  • Addition of the phenyl group: This is typically done through Suzuki-Miyaura coupling reactions, known for their efficiency and mild reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for the synthesis of more complex molecules.
  • Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
  • Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C22H28N4
  • CAS Number : 899384-73-7
  • Molecular Weight : 364.49 g/mol

The compound has been identified as a potent inhibitor of mycobacterial ATP synthase, making it a candidate for treating Mycobacterium tuberculosis (M.tb) infections. The binding of this compound to the ATP synthase enzyme disrupts ATP production in the bacteria, leading to growth inhibition. Studies suggest that it binds between the Atp-a and Atp-c subunits, occupying a hydrophobic space crucial for enzyme function .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly impact biological activity. For instance:

  • Substituents at the 3 and 5 positions : Various phenyl and alkyl groups have been tested, revealing that smaller substituents at these positions maintain activity while larger groups may hinder it due to unfavorable torsion angles .
  • 7-substituted derivatives : Compounds with different side chains at position 7 have shown varying degrees of effectiveness against M.tb, with specific configurations yielding optimal activity .

Biological Activity Overview

The biological activity of this compound has been characterized through various assays:

Activity Type Description Reference
Antimycobacterial Activity Inhibition of M.tb growth in culture with MIC values ranging from 0.2 to 1.5 µg/mL.
Cancer Cell Inhibition Potential as a PLK4 inhibitor, affecting centriole duplication in cancer cell lines.
Kinase Inhibition Exhibits selectivity towards certain kinases involved in cancer progression.

Case Study 1: Antimycobacterial Efficacy

In vitro studies showed that derivatives of pyrazolo[1,5-a]pyrimidines, including our compound of interest, effectively inhibited M.tb growth. The most promising analogues were subjected to further pharmacokinetic studies demonstrating favorable liver microsomal stability and low hERG liability, indicating potential for further development as anti-tuberculosis agents .

Case Study 2: Cancer Treatment Potential

Research into the compound's role as a PLK4 inhibitor has shown that it can induce cell cycle arrest in cancer cells with intact p53 pathways, suggesting a dual role in both infectious disease treatment and oncology . The implications for cancer therapy are significant given the role of PLK4 in centriole biogenesis and its overexpression in various cancers.

Properties

IUPAC Name

5-tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-16-10-12-25(13-11-16)20-14-19(22(2,3)4)24-21-18(15-23-26(20)21)17-8-6-5-7-9-17/h5-9,14-16H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSHJFBGVUYPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.